Cas no 1002034-32-3 (1-(2,4-dimethylphenoxy)methyl-1H-pyrazol-4-amine)

1-(2,4-Dimethylphenoxy)methyl-1H-pyrazol-4-amine is a pyrazole derivative with a substituted phenoxy moiety, exhibiting potential utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the aromatic dimethylphenoxy group and the reactive pyrazol-4-amine core, make it a versatile building block for the development of biologically active compounds. The compound's stability under standard conditions and compatibility with further functionalization enhance its applicability in heterocyclic chemistry. Its precise molecular architecture may contribute to targeted interactions in medicinal or crop protection research, though specific applications depend on further derivatization and testing. Proper handling and storage are recommended to maintain purity and reactivity.
1-(2,4-dimethylphenoxy)methyl-1H-pyrazol-4-amine structure
1002034-32-3 structure
Product name:1-(2,4-dimethylphenoxy)methyl-1H-pyrazol-4-amine
CAS No:1002034-32-3
MF:C12H15N3O
MW:217.267002344131
MDL:MFCD04967653
CID:3058333
PubChem ID:7017256

1-(2,4-dimethylphenoxy)methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-Dimethyl-phenoxymethyl)-1H-pyrazol-4-ylamine
    • 1-(2,4-dimethylphenoxy)methyl-1H-pyrazol-4-amine
    • 1002034-32-3
    • ALBB-003653
    • 1-((2,4-Dimethylphenoxy)methyl)-1H-pyrazol-4-amine
    • EN300-229974
    • BBL038827
    • 1-[(2,4-dimethylphenoxy)methyl]pyrazol-4-amine
    • CS-0439644
    • 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
    • STK312607
    • AKOS000306063
    • MDL: MFCD04967653
    • Inchi: InChI=1S/C12H15N3O/c1-9-3-4-12(10(2)5-9)16-8-15-7-11(13)6-14-15/h3-7H,8,13H2,1-2H3
    • InChI Key: KZLPUYNJHUGYBQ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)OCN2C=C(C=N2)N)C

Computed Properties

  • Exact Mass: 217.121512110Da
  • Monoisotopic Mass: 217.121512110Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 53.1Ų

1-(2,4-dimethylphenoxy)methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-229974-0.05g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3 95%
0.05g
$285.0 2024-06-20
Enamine
EN300-229974-2.5g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3 95%
2.5g
$697.0 2024-06-20
Enamine
EN300-229974-5g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3
5g
$1365.0 2023-09-15
Enamine
EN300-229974-10g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3
10g
$2650.0 2023-09-15
Enamine
EN300-229974-0.5g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3 95%
0.5g
$325.0 2024-06-20
Enamine
EN300-229974-10.0g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3 95%
10.0g
$2650.0 2024-06-20
Enamine
EN300-229974-0.1g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3 95%
0.1g
$298.0 2024-06-20
Enamine
EN300-229974-5.0g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3 95%
5.0g
$1365.0 2024-06-20
Enamine
EN300-229974-0.25g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3 95%
0.25g
$312.0 2024-06-20
Enamine
EN300-229974-1.0g
1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
1002034-32-3 95%
1.0g
$339.0 2024-06-20

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